Enhanced In Vitro Stability of NODAGA-⁶⁴Cu vs. DOTA-⁶⁴Cu Against EDTA Transchelation Challenge
A direct head-to-head comparison of DOTA-, NODAGA-, and 15-5-based radioimmunoconjugates demonstrated that [⁶⁴Cu]Cu-NODAGA-trastuzumab exhibits significantly higher resistance to transchelation than its DOTA counterpart when challenged with EDTA. All conjugates showed excellent stability in PBS and mouse serum, but the NODAGA and 15-5 complexes were superior under the more stringent EDTA challenge .
| Evidence Dimension | Resistance to transchelation (EDTA challenge) |
|---|---|
| Target Compound Data | Higher resistance |
| Comparator Or Baseline | DOTA-trastuzumab |
| Quantified Difference | NODAGA-trastuzumab presented higher resistance to transchelation when challenged by EDTA |
| Conditions | In vitro EDTA challenge of ⁶⁴Cu-labeled immunoconjugates |
Why This Matters
Superior resistance to EDTA transchelation is a key in vitro indicator of greater kinetic inertness, which correlates with reduced demetallation and improved in vivo stability of the ⁶⁴Cu complex, a critical factor for accurate PET imaging.
- [1] Maisonial-Besset A, et al. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates. Molecules. 2022; 28(1):75. DOI: 10.3390/molecules28010075. View Source
